molecular formula C31H36N4O6 B11440877 N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide

Cat. No.: B11440877
M. Wt: 560.6 g/mol
InChI Key: SQXJQYBWTFMYEE-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodioxole moiety, a quinazolinone core, and a pentanamide chain, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide involves multiple steps. The initial step typically includes the formation of the benzodioxole moiety through a cyclization reaction. This is followed by the synthesis of the quinazolinone core via a condensation reaction involving an appropriate amine and a carbonyl compound. The final step involves the coupling of the benzodioxole and quinazolinone intermediates with the pentanamide chain under specific reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The amide and carbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones derived from the benzodioxole moiety.

    Reduction: Dihydroquinazolinones from the quinazolinone core.

    Substitution: Various substituted amides or carbamates.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The quinazolinone core can bind to nucleic acids or proteins, affecting cellular processes. The compound’s overall effect is mediated through these interactions, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-(carbamoylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide
  • **N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-(ethylcarbamoyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide is unique due to the presence of the cyclohex-1-en-1-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H36N4O6

Molecular Weight

560.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C31H36N4O6/c36-28(33-19-23-13-14-26-27(18-23)41-21-40-26)12-6-7-17-34-30(38)24-10-4-5-11-25(24)35(31(34)39)20-29(37)32-16-15-22-8-2-1-3-9-22/h4-5,8,10-11,13-14,18H,1-3,6-7,9,12,15-17,19-21H2,(H,32,37)(H,33,36)

InChI Key

SQXJQYBWTFMYEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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